1-(2-Chloro-4-fluoro-6-methylphenyl)ethanone
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Overview
Description
1-(2-Chloro-4-fluoro-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and methyl substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluoro-6-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-fluoro-6-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often employs similar Friedel-Crafts acylation techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or distillation are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluoro-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-Chloro-4-fluoro-6-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and analgesic properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(2-Chloro-4-fluoro-6-methylphenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can enhance binding affinity and specificity, making it a potent inhibitor or modulator of target proteins. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
1-(2-Chloro-4-fluoro-6-methylphenyl)ethanone can be compared to other similar compounds such as:
- 1-(2-Chloro-4-fluorophenyl)ethanone
- 1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
Uniqueness: The presence of both chloro and fluoro substituents, along with a methyl group, distinguishes this compound from its analogs. These substituents can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest in various research and industrial applications.
Properties
Molecular Formula |
C9H8ClFO |
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Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(2-chloro-4-fluoro-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(11)4-8(10)9(5)6(2)12/h3-4H,1-2H3 |
InChI Key |
IRZJLRJUJHJCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)Cl)F |
Origin of Product |
United States |
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